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Professionals
These application notes provide a comprehensive guide for utilizing the CRISPR-Cas9 gene-

editing tool to investigate the biosynthesis of acremine, a meroterpenoid with potential

pharmacological applications, in fungi such as Acremonium persicinum. The protocols outlined

below are adapted from established methods for CRISPR-Cas9-mediated gene editing in

filamentous fungi and are intended to serve as a foundational methodology for researchers

aiming to elucidate and engineer the acremine biosynthetic pathway.

Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-

associated protein 9 (Cas9) system is a powerful and versatile genome-editing tool that has

revolutionized genetic research in a wide array of organisms, including filamentous fungi.[1][2]

[3][4] This technology enables precise and efficient targeted gene disruption, insertion, and

modification, making it an invaluable asset for studying the function of genes involved in

secondary metabolite biosynthesis.[5][6] Acremines are a class of fungal meroterpenoids with

complex chemical structures and interesting biological activities.[7][8][9] Understanding and

manipulating their biosynthetic pathway holds significant potential for the discovery of novel
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therapeutic agents. This document details the application of CRISPR-Cas9 to identify and

characterize the genes responsible for acremine production.

Putative Acremine Biosynthesis and Gene Targets
The biosynthesis of meroterpenoids like acremine typically involves enzymes from both

polyketide and terpene pathways.[7] A putative biosynthetic pathway for acremine P has been

proposed, suggesting a dehydro derivative of acremine Q as a precursor.[7] The core of

acremine biosynthesis likely involves a polyketide synthase (PKS) and a terpene cyclase,

followed by tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins.

These genes are often colocated in a biosynthetic gene cluster (BGC).

Potential gene targets for CRISPR-Cas9-mediated knockout to study acremine biosynthesis

include:

Polyketide Synthase (PKS): Responsible for the synthesis of the polyketide backbone.

Terpene Cyclase: Catalyzes the cyclization of a prenyl pyrophosphate precursor.

Geranylgeranyl Diphosphate (GGDP) Synthase: Provides the precursor for the terpene

moiety.

FAD-dependent monooxygenases and P450 enzymes: Involved in oxidation and tailoring

steps.

Regulatory Transcription Factors: Control the expression of the entire BGC.

Experimental Workflow Overview
The overall workflow for using CRISPR-Cas9 to study acremine biosynthesis genes involves

several key stages, from initial bioinformatics to the final analysis of metabolic profiles.
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CRISPR-Cas9 workflow for studying acremine biosynthesis.

Detailed Experimental Protocols
Protocol 1: sgRNA Design and CRISPR-Cas9 Vector
Construction

Target Gene Selection: Identify putative genes within the acremine BGC using bioinformatics

tools like antiSMASH.

sgRNA Design:

Use online tools such as Eukaryotic Pathogen CRISPR gRNA Design Tool to design 20-

nucleotide sgRNA sequences targeting the coding region of the selected gene.[10]

Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically

5'-NGG-3' for Streptococcus pyogenes Cas9.[11][12]

Perform a BLAST search against the fungal genome to ensure the sgRNA sequence is

unique and has minimal off-target potential.

Vector Construction:

Synthesize the designed sgRNA oligonucleotides.
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Clone the sgRNA into a fungal CRISPR-Cas9 expression vector. A common strategy

involves a vector containing a codon-optimized Cas9 gene under the control of a strong

constitutive promoter (e.g., gpdA) and an sgRNA expression cassette driven by a U6

promoter.[13]

The vector should also contain a selection marker, such as hygromycin B resistance.

For gene replacement strategies, a donor DNA template with homology arms flanking the

target gene can be included.[14]

Protocol 2: Protoplast Preparation and Transformation
of Acremonium
This protocol is adapted from methods developed for Acremonium chrysogenum and other

filamentous fungi.[15][16][17][18]

Spore Suspension: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with

Acremonium spores and incubate for 2-3 days at 25°C with shaking to obtain young mycelia.

Mycelia Digestion:

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

Resuspend the mycelia in a lytic enzyme solution containing enzymes like cellulase and

chitinase in the osmotic stabilizer.

Incubate for 2-4 hours at 30°C with gentle shaking.

Protoplast Isolation:

Filter the digested mycelial suspension through sterile glass wool to remove undigested

hyphae.

Centrifuge the filtrate to pellet the protoplasts.

Wash the protoplasts twice with STC buffer (Sorbitol, Tris-HCl, CaCl2).
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Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8

protoplasts/mL.

Transformation:

To 100 µL of the protoplast suspension, add 5-10 µg of the CRISPR-Cas9 plasmid DNA.

Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

Incubate on ice for 30 minutes.

Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

Add 1 mL of STC buffer and mix.

Plating and Selection:

Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic

stabilizer) containing the appropriate selection agent (e.g., hygromycin B).

Incubate at 25°C for 5-7 days until transformants appear.

Protocol 3: Screening and Verification of Transformants
Genomic DNA Extraction: Isolate genomic DNA from putative transformants and the wild-

type strain.

PCR Screening:

Design primers flanking the sgRNA target site.

Perform PCR on the genomic DNA. A successful gene knockout via non-homologous end

joining (NHEJ) may result in a small insertion or deletion (indel), which might not be visible

on a standard agarose gel.

For gene replacement, one primer should anneal outside the homology arm and the other

within the selection marker cassette.
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Sanger Sequencing: Sequence the PCR products from the flanking primers to confirm the

presence of indels at the target site.

Protocol 4: Analysis of Acremine Production
Cultivation: Inoculate the confirmed knockout mutants and the wild-type strain into a

production medium known to support acremine biosynthesis.

Metabolite Extraction:

After a suitable incubation period, separate the mycelia from the culture broth.

Extract the secondary metabolites from both the mycelia and the broth using an

appropriate organic solvent (e.g., ethyl acetate).

HPLC Analysis:

Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a

suitable column (e.g., C18) and a gradient elution method.

Compare the chromatograms of the mutant strains with the wild-type. The absence or

significant reduction of a peak corresponding to acremine in the knockout mutant

indicates the targeted gene's involvement in its biosynthesis.

Mass Spectrometry (MS) Analysis: Confirm the identity of the peaks of interest by Liquid

Chromatography-Mass Spectrometry (LC-MS) analysis.

CRISPR-Cas9 Mechanism of Action
The CRISPR-Cas9 system functions by inducing a double-strand break (DSB) at a specific

genomic locus, which is then repaired by the cell's endogenous repair mechanisms.
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Mechanism of CRISPR-Cas9 gene editing.

Hypothetical Acremine Biosynthesis Pathway
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The following diagram illustrates a hypothetical acremine biosynthesis pathway with potential

gene targets for CRISPR-Cas9 knockout.
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Hypothetical acremine biosynthesis pathway with gene targets.
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Data Presentation
Table 1: Transformation and Knockout Efficiencies

Target Gene
Number of
Protoplasts
Transformed

Number of
Transformants

Knockout
Efficiency (%)

pksA 1 x 10^8 50 60

terpS 1 x 10^8 45 55

oxiR 1 x 10^8 62 65

Negative Control 1 x 10^8 75 0

Table 2: qRT-PCR Analysis of Gene Expression in
Knockout Mutants

Strain Target Gene
Relative Gene Expression
(Fold Change vs. Wild-
Type)

Wild-Type pksA 1.00

ΔpksA pksA Not Detected

Wild-Type terpS 1.00

ΔterpS terpS Not Detected

Table 3: Acremine Production in Wild-Type and
Knockout Strains

Strain Acremine Titer (mg/L) % of Wild-Type Production

Wild-Type 150.5 ± 12.3 100%

ΔpksA Not Detected 0%

ΔterpS Not Detected 0%

ΔoxiR 25.1 ± 4.5 16.7%
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Conclusion
The application of CRISPR-Cas9 technology provides a robust framework for the functional

characterization of genes involved in acremine biosynthesis. By systematically knocking out

candidate genes within the putative BGC, researchers can elucidate the role of each gene,

map the biosynthetic pathway, and potentially engineer strains for enhanced production of

acremine or the generation of novel derivatives. The protocols and data presented here serve

as a comprehensive guide for initiating such studies, paving the way for advancements in

natural product discovery and metabolic engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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